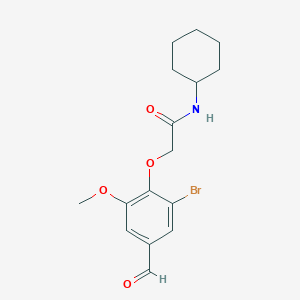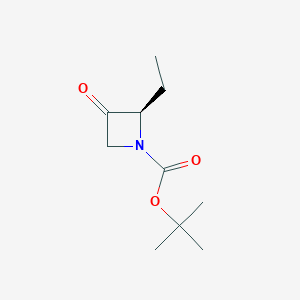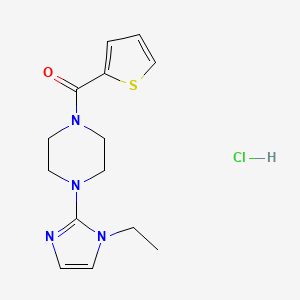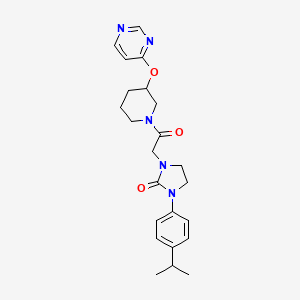
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea, also known as DPU-4, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrole-urea derivatives, which have been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Determination
- Stereoselective Synthesis of an Active Metabolite : A study by Chen et al. (2010) focused on the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179. The process involved stereospecific hydroboration and inversion of the 3-hydroxyl group's configuration, followed by a sequence of reactions to establish the stereochemistry of the active metabolite.
Chemical Synthesis Methods
- Synthesis Techniques : Research by Sarantou & Varvounis (2022) detailed two methods for synthesizing 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, confirming the structure through various spectroscopic methods.
Inhibition of Glycolic Acid Oxidase
- Glycolic Acid Oxidase Inhibitors : A study from 1983 by Rooney et al. explored 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, revealing that compounds with large lipophilic substituents were effective inhibitors.
Free Radical Scavenging
- Free Radical Scavenging in Myocardial Infarction : Investigations by Hashimoto et al. (2001) and Yamashita et al. (2000) focused on the role of specific urea derivatives as free radical scavengers in reducing myocardial infarct size in rabbits.
Biocatalysis and Green Chemistry
- Biocatalysis in Synthesis : Ma et al. (2016) described the use of D-xylonic acid as a green solvent and effective catalyst in the synthesis of various compounds, including derivatives of 1H-pyrrol-2(5H)-one.
Analytical Chemistry Applications
- Analytical Methods for Biological Markers : Tomokuni & Ogata (1972) developed a simple method for the quantitative analysis of urinary δ-aminolevulinic acid, important for lead exposure assessment, using a pyrrole derivative.
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Lgaz et al. (2020) investigated pyrazoline derivatives as corrosion inhibitors for mild steel, highlighting their effectiveness in acidic environments.
Molecular Recognition and Anion Binding
- Anion Receptors : Research by Gale (2006) focused on acyclic molecules containing ureas and pyrroles as selective anion-binding agents, offering insights into their structural chemistry and binding processes.
Antimicrobial Activity
- Antimicrobial Properties : Hublikar et al. (2019) synthesized novel pyrrole derivatives and evaluated their antimicrobial activities, finding that the introduction of a methoxy group increased their effectiveness.
Enzyme Inhibition and Anticancer Research
- Enzyme Inhibition and Anticancer Activity : Mustafa et al. (2014) synthesized urea derivatives and assessed their enzyme inhibition and anticancer properties, noting the potential of certain compounds in prostate cancer treatment.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-16-10-8-15(9-11-16)22(18-7-4-12-20-18)19(23)21-14-5-3-6-17(13-14)25-2/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBSURLZERIEPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)

![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)


![2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)



![N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2728672.png)
![N-(4-ethoxyphenyl)-2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2728675.png)
![1-(3-Bicyclo[3.2.1]octanyl)ethanone](/img/structure/B2728676.png)
![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)